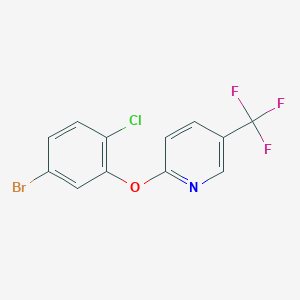
4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene
Overview
Description
4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromine atom, a fluorine atom, and a 2-methylprop-1-en-1-yl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene typically involves the halogenation of a suitable aromatic precursor followed by the introduction of the 2-methylprop-1-en-1-yl group. One common method involves the bromination of 2-fluorotoluene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-2-fluorotoluene is then subjected to a Friedel-Crafts alkylation reaction with isobutylene in the presence of a Lewis acid catalyst like aluminum chloride to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions where the bromine or fluorine atoms are substituted by other electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form dihydro derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens in the presence of catalysts like iron(III) chloride.
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium alkoxides, and primary or secondary amines.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and hydrogen gas with palladium on carbon for reduction.
Major Products Formed
EAS Reactions: Products include nitro, sulfonyl, and halogenated derivatives of the original compound.
Nucleophilic Substitution: Products include hydroxyl, alkoxy, and amino derivatives.
Oxidation and Reduction: Products include quinones and dihydro derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity to these targets through halogen bonding and hydrophobic interactions. The 2-methylprop-1-en-1-yl group can further modulate the compound’s activity by influencing its steric and electronic properties .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzotrifluoride: Similar in structure but with a trifluoromethyl group instead of the 2-methylprop-1-en-1-yl group.
4-Bromo-2-fluorobiphenyl: Similar in structure but with a biphenyl group instead of the 2-methylprop-1-en-1-yl group.
3-Bromo-2-methylpropene: Similar in structure but with a methylpropene group instead of the benzene ring.
Uniqueness
4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene is unique due to the combination of its halogen atoms and the 2-methylprop-1-en-1-yl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10BrF |
|---|---|
Molecular Weight |
229.09 g/mol |
IUPAC Name |
4-bromo-2-fluoro-1-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C10H10BrF/c1-7(2)5-8-3-4-9(11)6-10(8)12/h3-6H,1-2H3 |
InChI Key |
JMCVOEQGNFKGDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=C(C=C(C=C1)Br)F)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenyl-2-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B8518154.png)
![2-(5-amino-2-tert-butyl-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol](/img/structure/B8518164.png)

![Benzenamine,4-[(6-chloro-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3-fluoro-](/img/structure/B8518184.png)








![Methyl 2-[ethyl(3-hydroxyphenyl)amino]acetate](/img/structure/B8518241.png)
